molecular formula C14H13NO4 B12711042 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine CAS No. 148581-61-7

4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine

Cat. No.: B12711042
CAS No.: 148581-61-7
M. Wt: 259.26 g/mol
InChI Key: KVIHJKUVSAAHPO-UHFFFAOYSA-N
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Description

4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzopyran moiety through a carbonyl group. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine typically involves the reaction of 4-hydroxycoumarin with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the 4-hydroxycoumarin, followed by the elimination of water to form the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired therapeutic effect. The pathways involved in its mechanism of action include the inhibition of key signaling pathways that are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Oxo-1H-2-benzopyran-4-yl)carbonyl)morpholine is unique due to its specific structural features, which confer distinct biological activities. The presence of the morpholine ring enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

148581-61-7

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-(morpholine-4-carbonyl)isochromen-1-one

InChI

InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)12-9-19-14(17)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2

InChI Key

KVIHJKUVSAAHPO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=COC(=O)C3=CC=CC=C32

Origin of Product

United States

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